2-Cyclopropylpyrimidine-4,6-diol
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Overview
Description
2-Cyclopropylpyrimidine-4,6-diol is a heterocyclic compound with the molecular formula C7H8N2O2 It is characterized by a cyclopropyl group attached to a pyrimidine ring, which contains two hydroxyl groups at the 4th and 6th positions
Synthetic Routes and Reaction Conditions:
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From 4,6-dichloro-2-cyclopropylpyrimidine:
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From Cyclopropane-1-carboximidamide hydrochloride and Diethyl malonate:
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Types of Reactions:
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Oxidation:
- This compound can undergo oxidation reactions to form nitro derivatives. For example, it reacts with fuming nitric acid in acetic acid to form 2-cyclopropyl-5-nitro-4,6-pyrimidinediol .
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Substitution:
Common Reagents and Conditions:
Oxidation: Fuming nitric acid in acetic acid at 30-40°C.
Substitution: Phosphorus oxychloride and sodium hydroxide.
Major Products:
Scientific Research Applications
2-Cyclopropylpyrimidine-4,6-diol has several applications in scientific research:
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Chemistry:
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Biology:
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Medicine:
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Industry:
Mechanism of Action
The exact mechanism of action of 2-cyclopropylpyrimidine-4,6-diol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors involved in biological processes . Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
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2-Cyclopropyl-5-nitro-4,6-pyrimidinediol:
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4,6-Dichloro-2-cyclopropylpyrimidine:
Uniqueness: this compound is unique due to the presence of both cyclopropyl and hydroxyl groups on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-cyclopropyl-4-hydroxy-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-5-3-6(11)9-7(8-5)4-1-2-4/h3-4H,1-2H2,(H2,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGWJXCRWXZRHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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